3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound that is an important raw material in the synthesis of diaryl derivatives . It has a molecular formula of C14H22BNO2 .
Synthesis Analysis
The compound can be synthesized by a sequence of the Miyaura borylation and sulfonylation reactions . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is involved in the Miyaura borylation and sulfonylation reactions . The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer .Physical and Chemical Properties Analysis
The compound exists as a solid . Its molecular weight is 275.15 . The compound has a high chemical stability, as indicated by the substantial energy gap ΔE between HOMO and LUMO orbits .Scientific Research Applications
Fluorescence Probes for Hydrogen Peroxide Detection
A study conducted by Lampard et al. (2018) involved the synthesis of a series of boronate ester fluorescence probes, including N,N-dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin), for detecting hydrogen peroxide (H2O2). DSTBPin displayed an "Off–On" fluorescence response towards H2O2, making it a potential candidate for biochemical sensing applications (Lampard et al., 2018).
Structural and Vibrational Properties Studies
Wu et al. (2021) synthesized compounds including N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and characterized their structures using various spectroscopic techniques. This study provided insights into the molecular structure and properties of such compounds, which could be relevant for material science and chemical engineering (Wu et al., 2021).
Application in Fluoride Shuttle Batteries
Kucuk and Abe (2020) explored boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries. They examined compounds including N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) for their potential in enhancing fluoride ion conductivity and solubility, thereby improving battery performance (Kucuk & Abe, 2020).
Crystallographic and Conformational Analyses
Research by Huang et al. (2021) involved the synthesis of boric acid ester intermediates with benzene rings, including compounds similar to 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Their study focused on crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT), which is crucial for understanding the physicochemical properties of these compounds (Huang et al., 2021).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) developed an organic thin-film fluorescence probe, including a compound similar to this compound, for detecting hydrogen peroxide vapor. Their study contributed to the field of explosive detection and environmental monitoring (Fu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as5-lipoxygenase-activating protein (FLAP) . FLAP is widely distributed within the central nervous system and plays a crucial role in regulating the activation of the 5-lipoxygenase enzyme .
Mode of Action
It’s known that the compound is an important raw material in the synthesis of diaryl derivatives acting as flap regulators . These regulators can modulate the activity of the 5-lipoxygenase enzyme, potentially influencing various biochemical pathways.
Biochemical Pathways
Given its potential role as a flap regulator, it may influence the metabolic pathways involving the 5-lipoxygenase enzyme . This enzyme is involved in the synthesis of leukotrienes, bioactive lipids that play key roles in cellular signaling and inflammatory responses.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Result of Action
If it acts as a flap regulator, it could potentially modulate the activity of the 5-lipoxygenase enzyme, influencing the synthesis of leukotrienes and potentially affecting cellular signaling and inflammatory responses .
Safety and Hazards
Future Directions
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . It has potential applications in the treatment of tumors and microbial infections . It can also be used as a fluorescent probe to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . In addition, it has been used as an electrolyte additive to induce PF6 decomposition to form a dense and robust LiF-rich solid electrolyte interface (SEI) for suppressing lithium dendrite growth .
Biochemical Analysis
Biochemical Properties
It has been used as an electrolyte additive to induce the decomposition of PF6- and form a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress the growth of lithium dendrites .
Cellular Effects
It is known to play a role in the formation of a solid electrolyte interface (SEI) in lithium metal batteries .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the decomposition of PF6- to form a solid electrolyte interface (SEI) rich in LiF . This process helps to suppress the growth of lithium dendrites in lithium metal batteries.
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
3-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(17(5)6)9-12(11)16/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJPTCAYFKHSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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